Ethyl 3-propionamidobenzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

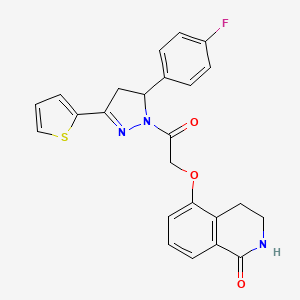

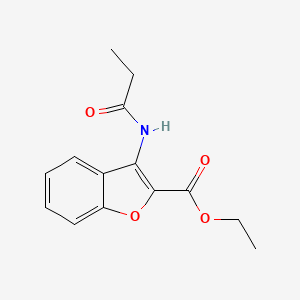

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds like Ethyl 3-propionamidobenzofuran-2-carboxylate would likely have a benzofuran core with additional functional groups attached .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-propionamidobenzofuran-2-carboxylate are not available, benzofuran derivatives can often be synthesized through reactions of salicylic aldehyde derivatives with ethyl diazoacetates .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-propionamidobenzofuran-2-carboxylate would depend on its exact molecular structure. Benzofuran derivatives can exhibit a wide range of properties depending on their functional groups .科学的研究の応用

Synthesis and Biological Activity

A series of novel compounds including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, among others, have been synthesized and examined for antibacterial and antifungal activity against various pathogenic strains and Candida albicans. Some compounds exhibited activity comparable to standard antibiotics and antifungals, indicating potential in the development of new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown significant in vitro antitumor activity against 60 human tumor cell lines. One particular compound demonstrated remarkable activity against the RPMI-8226 leukemia cell line, suggesting the potential of these compounds as anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).

Nanotechnology and Drug Delivery

A study on poly(ethylene glycol) possessing polymerizable groups has been conducted to obtain nanogels via emulsion polymerization, which showed pH-sensitive swelling/deswelling behavior. These nanogels have potential utility in diagnostics and controlled drug releasing devices, demonstrating the role of ethyl carboxylate derivatives in the advancement of nanotechnology and drug delivery systems (Hayashi, Iijima, Kataoka, & Nagasaki, 2004).

Anti-rheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model, suggesting their potential as anti-rheumatic agents (Sherif & Hosny, 2014).

Discovery of Apoptosis-Inducing Agents

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and evaluated for their in vitro and in vivo anticancer activity against breast cancer cell lines. Several compounds showed significant antiproliferative potential, with one inducing apoptosis in MCF-7 cells, highlighting their potential as novel anticancer therapeutics (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on Ethyl 3-propionamidobenzofuran-2-carboxylate would likely depend on the results of initial studies on its properties and potential applications. Benzofuran derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in medicine .

特性

IUPAC Name |

ethyl 3-(propanoylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-11(16)15-12-9-7-5-6-8-10(9)19-13(12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUUIYAGWOGSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

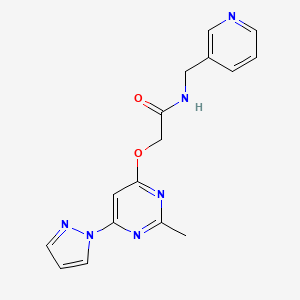

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)

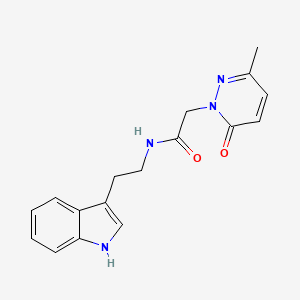

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)

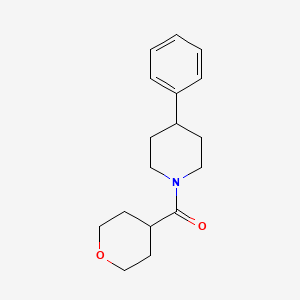

![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)